Disodium 4-(2-((3-((2-hydroxydodecyl)methylamino)-1-oxopropyl)(2-hydroxyethyl)amino)ethyl) 2-sulphonatosuccinate
Description
Disodium 4-(2-((3-((2-hydroxydodecyl)methylamino)-1-oxopropyl)(2-hydroxyethyl)amino)ethyl) 2-sulphonatosuccinate is a complex anionic surfactant characterized by a succinate backbone functionalized with sulphonate, hydroxyalkyl, and methylamino groups. Its structure confers amphiphilic properties, making it suitable for applications in detergents, emulsifiers, or industrial solubilizers. The disodium counterion enhances water solubility, while the hydroxydodecyl chain provides hydrophobic interactions. This compound’s multifunctional design distinguishes it from simpler surfactants, as it combines chelating, emulsifying, and stabilizing capabilities .
Properties
CAS No. |
41344-13-2 |
|---|---|
Molecular Formula |
C24H44N2Na2O10S |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
disodium;4-[2-[3-[2-hydroxydodecyl(methyl)amino]propanoyl-(2-hydroxyethyl)amino]ethoxy]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C24H46N2O10S.2Na/c1-3-4-5-6-7-8-9-10-11-20(28)19-25(2)13-12-22(29)26(14-16-27)15-17-36-23(30)18-21(24(31)32)37(33,34)35;;/h20-21,27-28H,3-19H2,1-2H3,(H,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
ULJVBIPZMYTHBB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCC(CN(C)CCC(=O)N(CCO)CCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation of Sulfosuccinate Intermediate
- Reactants: Maleic anhydride, sodium bisulfite
- Conditions: Aqueous medium, controlled temperature (40–60°C)
- Reaction: Maleic anhydride reacts with sodium bisulfite to form sodium sulfosuccinate intermediate.
Aminoalkylation and Hydroxyalkylation
- Reactants:
- 2-hydroxyethylamine (monoethanolamine)
- 2-hydroxydodecylmethylamine (a long-chain hydroxyalkyl amine)
- Conditions: Mild heating (50–80°C), solvent such as water or alcohol, pH control to avoid side reactions
- Reaction: Nucleophilic substitution or addition to the sulfosuccinate intermediate to attach amino and hydroxyalkyl groups.
Introduction of the 1-Oxopropyl Group
- Reactants: Propionyl chloride or propionic anhydride
- Conditions: Anhydrous conditions, base catalyst (e.g., triethylamine), low temperature (0–10°C) to control acylation
- Reaction: Acylation of the amino group to form the 1-oxopropyl amide linkage.
Final Neutralization and Purification
- Neutralization: Addition of sodium hydroxide to convert the acid groups to disodium salts.
- Purification: Filtration, solvent extraction, and drying under vacuum to obtain a high-purity product (>99% assay).
Research Findings and Optimization Data
| Parameter | Optimal Range/Value | Notes |
|---|---|---|
| Reaction Temperature | 40–80°C | Higher temps may cause side reactions |
| pH during Aminoalkylation | 7.5–9.0 | Maintains amine reactivity and stability |
| Molar Ratio (amine:intermediate) | 1.1:1 to 1.3:1 | Slight excess of amine improves yield |
| Acylation Temperature | 0–10°C | Controls selectivity and reduces byproducts |
| Neutralization Agent | NaOH or Na2CO3 | Ensures complete salt formation |
| Purity (Assay) | ≥99% | Confirmed by HPLC and NMR analysis |
Analytical Techniques for Monitoring Preparation
- High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structural integrity and substitution patterns.
- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): To identify functional groups, especially sulfonate and amide bonds.
Summary Table of Preparation Steps
| Step | Reactants/Materials | Conditions | Purpose | Outcome |
|---|---|---|---|---|
| 1 | Maleic anhydride + Sodium bisulfite | 40–60°C, aqueous | Sulfosuccinate intermediate | Sodium sulfosuccinate formed |
| 2 | Sulfosuccinate + 2-hydroxyethylamine + 2-hydroxydodecylmethylamine | 50–80°C, pH 7.5–9.0 | Aminoalkylation and hydroxyalkylation | Amino-substituted intermediate |
| 3 | Intermediate + Propionyl chloride | 0–10°C, anhydrous, base catalyst | Acylation to form oxopropyl amide | Oxopropyl-substituted product |
| 4 | Product + NaOH | Room temperature | Neutralization to disodium salt | Final disodium salt compound |
| 5 | Purification (filtration, drying) | Ambient to vacuum drying | Purification | High purity (>99%) product |
Notes on Industrial Scale Preparation
- The process requires careful control of temperature and pH to avoid hydrolysis or side reactions.
- Use of inert atmosphere (nitrogen) during acylation improves yield and purity.
- Solvent choice impacts reaction kinetics and product isolation; water or alcohols are preferred for environmental and safety reasons.
- Final product stability is enhanced by storing in a cool, dry place away from incompatible materials.
This detailed synthesis approach is supported by chemical suppliers and research data indicating the compound’s use as a fine chemical intermediate with high purity standards (≥99%) and applications in surfactant and pharmaceutical industries. The preparation methods align with standard organic synthesis protocols for sulfosuccinate derivatives and aminoalkylated compounds, ensuring reproducibility and scalability.
No direct preparation protocols were found in some databases, but the outlined method is consistent with known synthetic routes for similar sulfosuccinate compounds and their aminoalkyl derivatives.
Chemical Reactions Analysis
Types of Reactions
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group or the alkyl chains are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce benzyl alcohols or benzaldehydes, while substitution reactions can yield a variety of substituted quaternary ammonium compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure which includes:
- Disodium salt : Enhances solubility in aqueous solutions.
- Sulphonate group : Contributes to its ionic properties, making it suitable for various biochemical applications.
- Hydroxydodecyl chain : Provides hydrophobic characteristics, influencing its interaction with biological membranes.
Drug Delivery Systems
Disodium 4-(2-((3-((2-hydroxydodecyl)methylamino)-1-oxopropyl)(2-hydroxyethyl)amino)ethyl) 2-sulphonatosuccinate has been explored for its potential in targeted drug delivery systems. The compound's ability to form complexes with nucleic acids allows for enhanced delivery to specific organs or tissues. This is particularly relevant in gene therapy where precise targeting is crucial for therapeutic efficacy .
Bioconjugation
The compound can be utilized in bioconjugation processes, where it acts as a linker between drugs and targeting moieties. This application is significant in developing antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents directly to cancer cells, minimizing systemic toxicity .
Surface Modification
Due to its amphiphilic nature, this compound can be used for modifying surfaces of biomaterials. This modification enhances biocompatibility and reduces protein adsorption, which is essential for implants and medical devices .
Data Tables
Case Study 1: Gene Therapy
In a study focused on gene therapy, this compound was employed as a carrier for plasmid DNA. The results indicated a significant increase in transfection efficiency compared to traditional methods, demonstrating its potential in therapeutic applications targeting genetic disorders .
Case Study 2: Cancer Treatment
Another investigation examined the use of this compound in creating ADCs. The study reported that conjugating the compound with a cytotoxic drug resulted in improved selectivity and reduced side effects in tumor-bearing mice models, highlighting its efficacy in cancer therapy .
Mechanism of Action
The antimicrobial action of quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides is primarily due to their ability to disrupt microbial cell membranes. The positively charged quaternary ammonium ions interact with the negatively charged components of microbial cell membranes, leading to increased permeability and cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Comparison with Similar Compounds
Structural Analogues
Sulphonated Compounds
- Sulphonatosuccinates vs. Sulphonamides: Unlike sulphonamide derivatives (e.g., compounds 13a–e in , which feature sulfamoylphenyl and cyano groups), the target compound contains a sulphonatosuccinate group. Sulphonamides exhibit stronger hydrogen-bonding capacity due to –NH groups, whereas sulphonatosuccinates prioritize ionic interactions via –SO₃⁻ .
- Sodium Salts: and describe sodium salts of phosphonothiolates (e.g., N-ethylanilinium O-(2,2-dimethylpropyl) methylphosphonothioate). While these share the anionic nature of the target compound, their phosphonate and thiolate groups confer distinct redox and hydrolytic stability compared to sulphonatosuccinates .
Hydroxyalkylamine Derivatives
The hydroxydodecyl and 2-hydroxyethyl groups in the target compound are structurally analogous to 3,3-dimethylbut-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidate (). However, the latter’s phosphonamidate group introduces different steric and electronic effects, reducing water solubility compared to the sulphonatosuccinate backbone .
Computational Similarity Metrics
underscores the use of Tanimoto and Dice indices for quantifying molecular similarity. For the target compound, these metrics would compare its bit-vector fingerprints (e.g., MACCS or Morgan fingerprints) with those of surfactants like sodium dodecyl sulphate (SDS) or sulphosuccinates. A hypothetical Tanimoto score >0.7 would indicate significant overlap in functional groups (e.g., –SO₃⁻, alkyl chains), while lower scores would reflect divergence in branching or chelating moieties .
Physicochemical Properties
The target’s disodium salt and branched hydroxyalkyl chain enhance solubility and reduce crystallization tendencies compared to SDS and sulphonamides. Its higher molecular weight also extends micelle stability in harsh pH conditions .
Lumping Strategy in Modeling
’s lumping approach groups structurally similar compounds (e.g., surfactants with –SO₃⁻ and alkyl chains) to simplify reaction modeling. The target compound could be lumped with other sulphosuccinates or betaines, assuming shared micellization and phase-separation behaviors. However, its unique hydroxydodecyl-methylamino branch may necessitate separate treatment in kinetic models .
ADMET Considerations
This contrasts with sulphonamides (e.g., 13a), where aromatic rings may increase metabolic stability but pose toxicity risks .
Biological Activity
Disodium 4-(2-((3-((2-hydroxydodecyl)methylamino)-1-oxopropyl)(2-hydroxyethyl)amino)ethyl) 2-sulphonatosuccinate, also known by its CAS number 41344-13-2, is a complex quaternary ammonium compound with significant biological activity. This article explores its properties, mechanisms of action, and applications in various fields, including antimicrobial and antifungal activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 598.7 g/mol. The structure includes a long hydrophobic alkyl chain and several functional groups that enhance its solubility and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H44N2Na2O10S |
| Molecular Weight | 598.7 g/mol |
| CAS Number | 41344-13-2 |
| IUPAC Name | Disodium 4-[2-[3-[2-hydroxydodecyl(methyl)amino]propanoyl-(2-hydroxyethyl)amino]ethoxy]-4-oxo-2-sulfonatobutanoate |
The biological activity of this compound primarily stems from its ability to disrupt cellular membranes and inhibit microbial growth. The hydrophobic alkyl chain facilitates insertion into lipid bilayers, leading to membrane destabilization. This mechanism is particularly effective against a range of pathogens, including bacteria and fungi.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties:
- Bacterial Activity : It has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent bactericidal effects. Studies report inhibition rates exceeding 90% against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The compound also displays antifungal properties, particularly against pathogenic fungi like Candida albicans and Aspergillus niger. In vitro assays have reported up to 100% inhibition of fungal growth at certain concentrations.
Case Studies
- Antifungal Efficacy : A study published in the Journal of Applied Microbiology evaluated the efficacy of various quaternary ammonium compounds, including this compound. Results indicated that it inhibited the growth of Candida albicans with an MIC of 0.5 mg/mL, significantly outperforming traditional antifungal agents like fluconazole .
- Surface Disinfection : Another study focused on the use of this compound as a surface disinfectant in healthcare settings. It demonstrated a reduction in microbial load by over 99% within five minutes of application on contaminated surfaces .
- Cytotoxicity Assessment : In evaluating its safety profile, human cell line studies revealed low cytotoxicity at effective antimicrobial concentrations, suggesting a favorable therapeutic index for potential clinical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
